Sulfide, bis(4-t-butyl-m-cresyl)-

Description

Standardized Chemical Nomenclature for Sulfide (B99878), bis(4-t-butyl-m-cresyl)-

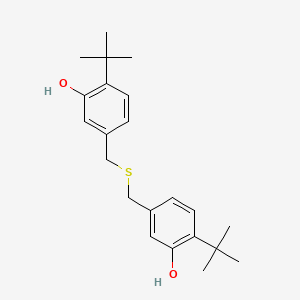

The name "Sulfide, bis(4-t-butyl-m-cresyl)-" is a semi-systematic name that describes a molecule composed of two 4-tert-butyl-m-cresol units linked by a sulfur atom. The parent molecule, m-cresol (B1676322), is 3-methylphenol. Therefore, 4-tert-butyl-m-cresol is 4-tert-butyl-3-methylphenol (B1678311). The term "bis" indicates two such units are present.

The most prevalent and commercially significant isomer corresponding to this description is systematically named 4,4'-Thiobis(6-tert-butyl-3-methylphenol) . google.commzcloud.org In this structure, the sulfur atom bridges the two cresol (B1669610) rings at the carbon atom para (position 4) to the hydroxyl group.

An alternative, though less common, systematic name for a related isomer is 2,2′-Thiobis(4-methyl-6-tert-butylphenol) . cas.org This highlights that the sulfide bridge can connect the rings at different positions, leading to distinct chemical entities. Another potential, though structurally different, compound found in databases is 2-tert-butyl-5-[(4-tert-butyl-3-hydroxyphenyl)methylsulfanylmethyl]phenol. uni.lu For the purpose of clarity, this article primarily addresses the 4,4'-thiobis isomer due to its prevalence in academic and industrial literature.

Common Synonyms and Trade Designations in Academic Literature

In scientific and commercial contexts, Sulfide, bis(4-t-butyl-m-cresyl)- is known by a variety of synonyms and trade names. These designations are frequently used in materials science and industrial chemistry, particularly in its role as an antioxidant. google.comlookchem.com

| Type | Name |

|---|---|

| Systematic/Semi-Systematic | 4,4'-Thiobis(3-methyl-6-tert-butylphenol) mzcloud.org |

| Systematic/Semi-Systematic | Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide mzcloud.orgmerckmillipore.com |

| Systematic/Semi-Systematic | 6,6'-Di-tert-Butyl-4,4'-thiodi-m-cresol mzcloud.org |

| Systematic/Semi-Systematic | Bis(4-hydroxy-5-tert-butyl-2-methylphenyl) sulfide mzcloud.org |

| Trade Name | Antioxidant 300 google.com |

| Trade Name | Lowinox 44S36 mzcloud.org |

| Trade Name | Nocrac 300 mzcloud.org |

| Trade Name | Nonflex BPS mzcloud.org |

| Trade Name | Santonox mzcloud.org |

| Trade Name | Yoshinox S mzcloud.org |

Molecular Formula and Structural Isomerism: C22H30O2S

The molecular formula for Sulfide, bis(4-t-butyl-m-cresyl)- is C22H30O2S . cas.orguni.lumerckmillipore.com This formula represents the total count of each type of atom in the molecule but does not describe their arrangement. Molecules that share the same molecular formula but have a different arrangement of atoms are known as isomers. chemguide.co.uklibretexts.org Structural isomerism, specifically, refers to differences in the connectivity of atoms. wikipedia.orgstudy.com For the molecular formula C22H30O2S, several types of structural isomerism are possible.

Types of Structural Isomerism for C22H30O2S:

Positional Isomerism : This is the most significant form of isomerism for this compound. It arises from the different possible attachment points of the substituent groups (hydroxyl, methyl, tert-butyl) on the two phenyl rings, as well as the position of the sulfide bridge itself. chemguide.co.ukwikipedia.org

Sulfide Bridge Position : The sulfur atom can link the two cresol rings at different positions relative to the other functional groups. For example, 4,4'-thiobis and 2,2'-thiobis isomers are well-documented. google.comcas.org

Substituent Positions : The tert-butyl and methyl groups can be arranged in various positions on the phenol (B47542) ring, creating numerous isomers. For instance, the base unit could be 2-tert-butyl-5-methylphenol instead of 4-tert-butyl-3-methylphenol, leading to a different set of thiobis compounds.

Functional Group Isomerism : This type of isomerism occurs when compounds have the same molecular formula but different functional groups. libretexts.orgstudy.com While the name "Sulfide, bis(4-t-butyl-m-cresyl)-" strongly implies a thioether (sulfide) and two phenol groups, it is theoretically possible for the C22H30O2S formula to represent other functional groups. An example could be a molecule containing a sulfoxide (B87167) and no hydroxyl groups, or a thiol and an ether linkage, though such structures would be chemically distinct and not correspond to the given name.

The existence of these isomeric forms means that the simple molecular formula C22H30O2S is insufficient to uniquely identify the compound, making precise nomenclature, such as 4,4'-Thiobis(6-tert-butyl-3-methylphenol), essential for unambiguous chemical communication.

Structure

3D Structure

Properties

CAS No. |

63979-95-3 |

|---|---|

Molecular Formula |

C22H30O2S |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

2-tert-butyl-5-[(4-tert-butyl-3-hydroxyphenyl)methylsulfanylmethyl]phenol |

InChI |

InChI=1S/C22H30O2S/c1-21(2,3)17-9-7-15(11-19(17)23)13-25-14-16-8-10-18(20(24)12-16)22(4,5)6/h7-12,23-24H,13-14H2,1-6H3 |

InChI Key |

QBYUZGABCGMOKX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)CSCC2=CC(=C(C=C2)C(C)(C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sulfide, Bis 4 T Butyl M Cresyl

Condensation Reactions in Sulfide (B99878) Synthesis

Condensation reactions are a cornerstone in the synthesis of this sulfide, typically involving the reaction of a substituted phenol (B47542) with a sulfur-containing reagent.

A traditional and widely utilized method for synthesizing diaryl sulfides is the reaction of an activated aromatic compound, such as 4-t-butyl-m-cresol, with sulfur dichloride (SCl₂). nih.gov This reaction is a form of electrophilic aromatic substitution where the sulfur dichloride acts as the source of the sulfur atom that bridges the two phenolic molecules. wikipedia.orgmt.comrsc.orgnih.govorganic-chemistry.org The reaction typically proceeds in the presence of a catalyst and under controlled temperature conditions to prevent the formation of unwanted byproducts. nih.gov The hydrogen chloride gas generated during the reaction is usually removed to drive the equilibrium towards the product. google.com

However, the use of sulfur dichloride presents challenges due to its corrosive and irritating nature, and the production of hydrogen chloride as a byproduct can cause equipment corrosion. nih.govgoogle.com

In response to the environmental and safety concerns associated with traditional methods, more eco-friendly synthetic routes are being explored. researchgate.net These methods aim to avoid the use of hazardous reagents like sulfur dichloride and minimize the generation of harmful byproducts. google.com One such approach involves the use of elemental sulfur in the presence of a base and a phase transfer catalyst. This method offers a greener alternative by utilizing less hazardous starting materials. Another avenue of research focuses on solid-acid catalyzed reactions, which can simplify work-up procedures and allow for catalyst recycling. researchgate.net

Advanced Synthetic Approaches for Bis(4-t-butyl-m-cresyl)sulfide Analogs

Recent advancements in organic synthesis have led to the development of novel methods for the preparation of diaryl sulfides and their analogs, offering improved yields, selectivity, and milder reaction conditions.

An innovative approach for the synthesis of 4,4'-thiobis(6-tert-butyl-3-methylphenol) involves the use of a silver salt and iodine. google.com In this method, 2-tert-butyl-5-methylphenol is reacted with a silver salt and iodine in a non-organic solvent under light-tight conditions. google.com This process avoids the use of irritating gases and does not produce hydrogen chloride tail gas. google.com The silver iodide byproduct can be recovered and reused, enhancing the environmental and economic viability of the synthesis. google.com The reaction can be carried out at room temperature with high yields and purity. google.com For instance, reacting 2-tert-butyl-5-methylphenol with silver trifluoroacetate (B77799) and iodine in chloroform (B151607) at room temperature yielded 4,4'-thiobis(6-tert-butyl-3-methylphenol) with a 90% yield and 98.6% purity. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Yield | Purity |

| 2-tert-butyl-5-methylphenol | Silver trifluoroacetate | Iodine | Chloroform | Room Temperature | 90% | 98.6% |

Copper-catalyzed reactions have emerged as a powerful tool in organosulfur synthesis. nih.gov The combination of a copper catalyst, thiourea (B124793), and an alkali can facilitate the formation of C-S bonds. researchgate.net Thiourea and its derivatives are versatile ligands in coordination chemistry, capable of bonding with metal ions through their sulfur and nitrogen atoms. researchgate.netmdpi.com This catalytic system can be applied to the synthesis of various diaryl sulfides. The specific role of each component is crucial: the copper salt acts as the catalyst, thiourea can serve as a sulfur source or a ligand, and the alkali provides the necessary basic conditions for the reaction to proceed. Research in this area continues to explore the scope and mechanism of these reactions for the synthesis of a wide range of organosulfur compounds. researchgate.net

Stereoselective Synthesis and Chiral Induction in Related Sulfoxide (B87167) Chemistry

While the synthesis of the sulfide itself does not typically involve chirality, the corresponding sulfoxide, which can be formed by oxidation of the sulfide, possesses a stereogenic sulfur center. The stereoselective synthesis of chiral sulfoxides is a significant area of research in organic chemistry due to their application as chiral auxiliaries and their presence in biologically active molecules. researchgate.netwiley-vch.denih.govillinois.edu

The primary methods for obtaining enantiomerically enriched sulfoxides include the asymmetric oxidation of prochiral sulfides and the transformation of diastereomerically pure sulfinates. wiley-vch.de The asymmetric oxidation of sulfides can be achieved using chiral oxidizing agents or metal-based catalysts with chiral ligands. researchgate.netwiley-vch.de For example, titanium complexes modified with chiral ligands have been successfully used for the asymmetric oxidation of aryl methyl sulfides. researchgate.net

Another important strategy is the Andersen synthesis, which involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with an organometallic reagent, proceeding with inversion of configuration at the sulfur atom to yield a chiral sulfoxide. illinois.edu This method has been instrumental in accessing a variety of enantiomerically pure sulfoxides. illinois.edu The development of new chiral auxiliaries and catalytic systems continues to advance the field of stereoselective sulfoxide synthesis. nih.govacs.org

Mechanistic Investigations of Chemical Reactivity

Radical Scavenging Mechanisms of Bis(4-t-butyl-m-cresyl)sulfide

Bis(4-t-butyl-m-cresyl)sulfide belongs to the class of hindered phenolic antioxidants. The antioxidant activity of these compounds is derived from the phenolic hydroxyl group and the steric hindrance provided by bulky substituents, such as t-butyl groups, on the aromatic ring. This structural arrangement allows the compound to act as a potent radical scavenger, terminating chain reactions that lead to material degradation.

The decomposition of peracids can proceed through homolytic cleavage of the peroxide bond, generating highly reactive free radicals such as hydroxyl radicals (*OH). semanticscholar.orgbohrium.com These radicals can initiate and propagate oxidative degradation processes. Phenolic compounds, including phenolic sulfides, can inhibit this process by acting as hydrogen atom donors.

Table 1: Key Steps in Radical Inhibition of Peracid Decomposition

| Step | Description | Chemical Representation |

| Initiation | Homolytic cleavage of peracid to form free radicals. | R-C(O)O-OH → R-C(O)O• + •OH |

| Propagation | Radicals attack other molecules, creating new radicals. | •OH + Substrate → Substrate• + H₂O |

| Inhibition | Phenolic antioxidant donates a hydrogen atom to the radical. | Ar-OH + R• → Ar-O• + R-H |

| Termination | The stabilized phenoxyl radical does not propagate the chain. | Ar-O• (stabilized) → Non-reactive products |

The degradation of polymers under the influence of heat, light, and oxygen is a radical-chain process. Hindered phenolic antioxidants like bis(4-t-butyl-m-cresyl)sulfide are crucial for stabilizing polymers such as polyolefins, PVC, and rubbers. vinatiorganics.comdishengchemchina.com They function as primary antioxidants by interrupting the degradation cycle.

The mechanism is centered on scavenging chain-propagating radicals, primarily peroxyl radicals (ROO•), which are formed during the auto-oxidation of the polymer. partinchem.com The hindered phenol (B47542) donates its labile hydrogen atom to the peroxyl radical, converting it into a more stable hydroperoxide and forming a resonance-stabilized phenoxyl radical. dishengchemchina.com This phenoxyl radical is too stable to abstract a hydrogen atom from the polymer backbone, effectively halting the chain reaction. partinchem.com The presence of sulfur in the molecule can offer a synergistic effect by decomposing the hydroperoxides formed during this process into non-radical products.

Table 2: Mechanism of Antioxidant Action in Polymers

| Stage | Reaction | Role of Bis(4-t-butyl-m-cresyl)sulfide |

| Initiation | Polymer chain (P-H) forms an alkyl radical (P•). | - |

| Propagation | P• + O₂ → POO• (Peroxyl radical) | - |

| Propagation | POO• + P-H → POOH + P• | - |

| Chain Breaking | POO• + Ar-OH → POOH + Ar-O• | Donates H to scavenge peroxyl radical. |

| Termination | Ar-O• → Inactive Products | Forms a stable radical that terminates the cycle. |

Oxidative Transformations of Sulfides in Organic Synthesis

The classical Pummerer reaction involves the treatment of a sulfoxide (B87167), which must have at least one α-hydrogen, with an activating agent like acetic anhydride (B1165640). wikipedia.orgwikiwand.com The mechanism proceeds through several key steps:

Acylation: The sulfoxide oxygen attacks the anhydride, forming an acyloxysulfonium salt. chemistry-reaction.com

Deprotonation: A base, typically the acetate byproduct, removes a proton from the α-carbon, generating a sulfonium ylide. chemistry-reaction.com

Rearrangement: The ylide undergoes rearrangement to form a thionium ion (a sulfur-stabilized carbocation). wikipedia.orgchemistry-reaction.com

Nucleophilic Attack: The thionium ion is trapped by a nucleophile (acetate in this case), yielding the final α-acyloxy sulfide (B99878) product. wikipedia.orgchemistry-reaction.com

An oxidative Pummerer reaction , in contrast, can start directly from a sulfide. manchester.ac.uk The sulfide is first oxidized in situ to a sulfoxide or a related activated species, which then undergoes the Pummerer rearrangement. This approach allows for the direct functionalization of sulfides at the α-position without the need to pre-form and isolate the sulfoxide. Oxidants like N-chlorosuccinimide (NCS) can be used for this direct activation. manchester.ac.uk

The scope of the Pummerer reaction has been expanded beyond simple alkyl sulfoxides to include more complex systems, leading to several important variants:

Aromatic Pummerer Reaction: This reaction occurs with aromatic sulfoxides. Depending on the substrate and conditions, nucleophilic attack can happen at the ortho- or para-position of the aromatic ring relative to the sulfoxide group. semanticscholar.org

Vinylogous Pummerer Reaction: In this variation, the reaction is extended through a conjugated system. For vinyl sulfoxides, deprotonation occurs at the γ-position relative to the sulfur atom, and the subsequent nucleophilic attack also happens at this position. manchester.ac.uksemanticscholar.org This allows for functionalization at a site remote from the sulfur atom.

Extended Pummerer Reaction: This term is also used for activated vinyl sulfoxides. It describes a pathway where the nucleophile directly attacks the double bond of the activated vinyl sulfoxide. semanticscholar.org

These pathways have significantly broadened the synthetic utility of the Pummerer rearrangement, enabling the synthesis of complex heterocyclic and carbocyclic structures. acs.org

Table 3: Comparison of Pummerer Reaction Pathways

| Reaction Type | Substrate | Key Intermediate | Site of Nucleophilic Attack |

| Classical | Alkyl Sulfoxide | Thionium Ion | α-carbon |

| Aromatic | Aromatic Sulfoxide | Arylsulfonium Ion | Ortho/Para position on the ring |

| Vinylogous | Vinyl Sulfoxide | Extended Thionium Ion | γ-carbon |

| Extended | Vinyl Sulfoxide | Activated Vinyl Sulfoxide | β-carbon (on the double bond) |

Single-Electron Transfer (SET) Processes in Sulfanylation

The sulfanylation of organic compounds can proceed through various mechanisms, with single-electron transfer (SET) being a key pathway. In the context of hindered phenolic sulfides like Sulfide, bis(4-t-butyl-m-cresyl)-, SET processes are critical in initiating oxidation reactions. The sulfur atom in the thioether linkage is susceptible to one-electron oxidation, leading to the formation of a radical cation. This initiation step is often facilitated by an appropriate oxidizing agent or through photoinduced electron transfer.

The stability of the resulting radical cation is influenced by the molecular structure. In the case of Sulfide, bis(4-t-butyl-m-cresyl)-, the presence of electron-donating alkyl and hydroxyl groups on the aromatic rings can stabilize the positive charge on the sulfur atom. The reaction mechanism following the initial SET event can be complex, potentially involving deprotonation, fragmentation, or further oxidation. The specific pathway taken is dependent on the reaction conditions and the nature of the oxidant. For instance, the oxidation of similar sulfur-containing compounds has been shown to proceed via the formation of a sulfur radical cation, which then undergoes further reactions. researchgate.net

Table 1: Key Intermediates in SET Processes of Thioether Oxidation

| Intermediate | Description |

| Thioether Radical Cation | Formed by the initial one-electron oxidation of the sulfide. |

| Thiyl Radical | Can be formed through fragmentation of the radical cation. |

| Sulfoxide | A common product of the two-electron oxidation of a sulfide. |

Copper-Catalyzed Oxidation Processes of Sulfides

Copper complexes are effective catalysts for the oxidation of sulfides to sulfoxides and sulfones. The mechanism of copper-catalyzed oxidation of thioethers, including sterically hindered phenolic sulfides, generally involves the coordination of the sulfur atom to the copper center. This coordination activates the sulfide towards oxidation.

The catalytic cycle often begins with the interaction of the copper catalyst with an oxidant, such as hydrogen peroxide or molecular oxygen, to form a high-valent copper-oxo or copper-peroxo species. This reactive intermediate then transfers an oxygen atom to the sulfide substrate. The oxidation of phenols by copper-dioxygen complexes has been shown to proceed via a proton-coupled electron transfer (PCET) mechanism. nih.govresearchgate.net A similar mechanism can be postulated for phenolic sulfides, where the phenolic hydroxyl group may play a role in the electron transfer process.

The steric hindrance provided by the t-butyl groups in Sulfide, bis(4-t-butyl-m-cresyl)- can influence the rate and selectivity of the copper-catalyzed oxidation. While the bulky groups may sterically hinder the approach of the substrate to the catalytic center, they can also prevent over-oxidation to the corresponding sulfone, thus favoring the formation of the sulfoxide.

Table 2: Factors Influencing Copper-Catalyzed Sulfide Oxidation

| Factor | Influence on Reaction |

| Copper Catalyst | The nature of the ligands on the copper center affects catalytic activity. |

| Oxidant | The choice of oxidant (e.g., H₂O₂, O₂) determines the reaction conditions. |

| Substrate Structure | Steric and electronic properties of the sulfide influence reaction rate and selectivity. |

| Solvent | The polarity and coordinating ability of the solvent can impact the catalytic cycle. |

Surface Chemical Reactions Involving Sulfide Moieties

The surface chemistry of Sulfide, bis(4-t-butyl-m-cresyl)- is critical in applications where it is present as a solid or adsorbed onto a surface. The reactivity at the surface can differ significantly from that in solution due to factors such as molecular orientation, intermolecular interactions, and the presence of surface-specific reactive sites.

Oxidation Products and Surface Speciation

When exposed to an oxidizing environment, the surface of Sulfide, bis(4-t-butyl-m-cresyl)- is expected to undergo oxidation. The primary oxidation products are likely to be the corresponding sulfoxide and sulfone. The extent of oxidation and the distribution of these products on the surface can be analyzed using surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS). XPS can provide information on the chemical state of the sulfur and oxygen atoms, allowing for the identification of different oxidation states. semanticscholar.orgukm.myresearchgate.net

The speciation on the surface will be a function of the oxidant, temperature, and exposure time. Initially, a monolayer of sulfoxide may form, which could then be further oxidized to the sulfone. The hindered phenolic groups may also undergo oxidation, leading to a more complex mixture of products on the surface.

Collector Adsorption Phenomena on Sulfide Surfaces

In the context of mineral processing, collectors are organic molecules that selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic for flotation. While Sulfide, bis(4-t-butyl-m-cresyl)- is not a mineral, the principles of collector adsorption can be considered for its surface interactions with other molecules. The adsorption of molecules onto its surface would be governed by intermolecular forces such as van der Waals interactions, hydrogen bonding (involving the phenolic hydroxyl groups), and potential interactions with the sulfur moiety.

The adsorption of collector molecules, such as xanthates, onto sulfide surfaces is a well-studied phenomenon in mineral flotation. scholaris.ca The nature of the surface, whether it is pristine or partially oxidized, significantly influences the adsorption process. Similarly, the surface state of Sulfide, bis(4-t-butyl-m-cresyl)- would dictate its interaction with and adsorption of other chemical species.

Galvanic Interactions in Mixed Sulfide Systems

Galvanic interactions occur when two dissimilar conductive or semiconductive materials are in electrical contact in the presence of an electrolyte. wikipedia.orglibretexts.org This can lead to an accelerated corrosion or reaction of the more active material. While typically discussed in the context of metals and sulfide minerals, similar principles can apply to organic systems where electron transfer is possible.

If Sulfide, bis(4-t-butyl-m-cresyl)- is in contact with another electrochemically active species on a surface, a galvanic couple could potentially be established. The difference in electrochemical potential between the two species would drive an electron transfer process, leading to the preferential oxidation of the more easily oxidized component. The hindered phenolic sulfide, with its oxidizable sulfur and phenol groups, could act as either the anodic or cathodic site depending on the nature of the contacting material.

Advanced Analytical Research Methodologies

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the analysis of "Sulfide, bis(4-t-butyl-m-cresyl)-," providing both qualitative and quantitative information about its structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the "Sulfide, bis(4-t-butyl-m-cresyl)-" molecule.

In a typical ¹H NMR spectrum of a hindered phenolic compound, distinct signals would be expected for the aromatic protons, the methyl protons of the cresol (B1669610) group, the methylene (B1212753) bridge protons, and the protons of the tert-butyl groups. The chemical shifts (δ) of these protons and the spin-spin coupling patterns would confirm the connectivity of the molecular framework. Similarly, the ¹³C NMR spectrum would show characteristic signals for the different carbon environments, including the aromatic, aliphatic, and phenolic carbons. While specific spectral data for "Sulfide, bis(4-t-butyl-m-cresyl)-" is not readily published, the analysis of a novel hindered phenol-linked benzophenone (B1666685) hybrid compound was successfully characterized using ¹H and ¹³C NMR, among other techniques, demonstrating the power of NMR in confirming the structure of complex phenolic derivatives. nih.gov

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of "Sulfide, bis(4-t-butyl-m-cresyl)-" and can be used to identify its fragments, providing further structural information. Predicted mass spectrometry data for the parent compound is available and provides a theoretical basis for experimental analysis.

Predicted Collision Cross Section Data for Sulfide (B99878), bis(4-t-butyl-m-cresyl)-

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 359.20394 | 188.0 |

| [M+Na]⁺ | 381.18588 | 194.5 |

| [M-H]⁻ | 357.18938 | 192.1 |

| [M+NH₄]⁺ | 376.23048 | 200.9 |

| [M+K]⁺ | 397.15982 | 188.7 |

| [M+H-H₂O]⁺ | 341.19392 | 181.3 |

| [M+HCOO]⁻ | 403.19486 | 198.8 |

| [M+CH₃COO]⁻ | 417.21051 | 212.9 |

| [M]⁺ | 358.19611 | 191.7 |

Data sourced from PubChem CID 116021.

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile compounds. For "Sulfide, bis(4-t-butyl-m-cresyl)-," GC-MS can be employed to assess its purity and to identify and quantify impurities. This is particularly relevant in industrial applications, such as its use in polymers or fuels, where it may be part of a complex mixture of additives. dtic.mil For instance, the analysis of hindered phenolic antioxidants in navy mobility fuels has been successfully demonstrated using GC-MS with selected ion monitoring (SIM) to achieve accurate quantification. dtic.mil In the analysis of rubber, where sulfur-containing compounds are prevalent, pyrolysis-GC/MS is a valuable technique for identifying thermal decomposition products. gcms.czresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suited for the analysis of less volatile and thermally labile compounds, such as potential degradation intermediates of "Sulfide, bis(4-t-butyl-m-cresyl)-." The metabolism and degradation of synthetic phenolic antioxidants like BHT, BHA, and TBHQ have been effectively studied using LC-high resolution MS/MS, allowing for the identification of various biotransformation products. mdpi.com Similarly, HPLC-MS has been used for the analysis of phenolic antioxidants in various matrices and for the determination of impurities in newly synthesized antioxidant compounds. nih.govresearchgate.netpharmjournal.rumdpi.com A bioanalytical LC-MS/MS method was developed for the determination of another semi-synthetic phenolic antioxidant, 2,6-diisobornyl-4-methylphenol, in rat plasma, showcasing the technique's utility in pharmacokinetic studies. researchgate.net

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a sensitive technique for the real-time monitoring of volatile organic compounds (VOCs). While no specific studies on "Sulfide, bis(4-t-butyl-m-cresyl)-" using PTR-MS are documented, this method could be applied to detect any volatile species that may be released from the compound under thermal stress or during degradation processes. PTR-MS offers the advantage of soft ionization, which minimizes fragmentation and allows for the detection of a wide range of VOCs.

Mass Spectrometry (MS) Techniques

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For "Sulfide, bis(4-t-butyl-m-cresyl)-", both gas and liquid chromatography are applicable for its isolation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) is likely the most common method for analyzing this compound. Due to its relatively high molecular weight and polarity from the hydroxyl groups, a reversed-phase HPLC method would be effective. The compound would be separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection could be achieved using a UV detector, leveraging the aromatic rings' UV absorbance.

Gas Chromatography (GC) , typically coupled with a mass spectrometer (GC-MS), can also be used. However, the compound's polarity and molecular weight may require high temperatures, potentially causing degradation. Derivatization (see section 5.4) is often employed to improve its volatility and thermal stability for GC analysis.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a particular analytical method. For "Sulfide, bis(4-t-butyl-m-cresyl)-", derivatization is primarily used to enhance its suitability for GC-MS analysis. nih.gov

The two phenolic hydroxyl groups are the primary sites for derivatization. A common strategy is silylation , where the active hydrogens of the hydroxyl groups are replaced with a trialkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net This reaction, often using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts the polar, less volatile phenol (B47542) groups into nonpolar, more volatile silyl (B83357) ethers. researchgate.net This transformation reduces analyte adsorption on the GC column, improves thermal stability, and results in sharper chromatographic peaks and enhanced sensitivity. nih.govresearchgate.net

Research on Applications in Materials Science and Polymer Chemistry

Application in Specific Polymer Systems

The utility of bis(4-t-butyl-m-cresyl)sulfide as a stabilizer has been noted in various polymer systems.

Bis(4-t-butyl-m-cresyl)sulfide is known for its application as an antioxidant in polyolefins, which include polypropylene. google.com While direct mentions of its use in Acrylonitrile Butadiene Styrene (ABS) and Polystyrene in the provided results are limited, phenolic antioxidants as a class are commonly employed to stabilize these polymers against thermal and oxidative degradation during processing and end-use. google.com The stabilization mechanism in these systems would be similar to that in polypropylene, involving the scavenging of free radicals to prevent polymer chain scission and crosslinking.

The application of antioxidants is crucial for extending the service life of rubber and plastic materials. utwente.nl Bis(4-t-butyl-m-cresyl)sulfide, with its effective antioxidant capabilities, contributes to the longevity of these materials by protecting them from the detrimental effects of heat and oxygen. google.comthermofisher.com A study on a related sterically hindered bisphenol, 4,4'-bis(2,6-di-tert-butylphenol), demonstrated high performance as an antioxidant in isoprene (B109036) rubber, showcasing the effectiveness of this class of compounds in preserving the properties of elastomers. researchgate.net

| Polymer System | Stabilizer | Key Function |

| Polyolefins (e.g., Polypropylene) | Sulfide (B99878), bis(4-t-butyl-m-cresyl)- | Long-term antioxidant protection. google.com |

| Isoprene Rubber | 4,4'-bis(2,6-di-tert-butylphenol) (related compound) | High-performance antioxidant. researchgate.net |

Related Research on Sulfur-Containing Compounds in Material Protection

The study of sulfur-containing compounds extends beyond their role as primary antioxidants. In material science, particularly in the protection of electrical equipment, these compounds are investigated for their ability to mitigate corrosion and degradation processes. A significant area of this research focuses on the behavior of sulfur compounds in high-voltage environments, such as power transformers, where the interaction between insulating materials and metallic components is critical.

Mitigation of Copper Sulfide Deposition in Insulating Materials

In oil-filled electrical equipment like power transformers, corrosive sulfur compounds can lead to the formation and deposition of copper sulfide (Cu₂S). theiet.orgresearchgate.net These deposits are detrimental because they are semiconductive and can accumulate on insulating paper or detach into the insulating oil, significantly reducing the dielectric strength of the insulation system and potentially causing catastrophic failures. powersystems.technologysrce.hrsoton.ac.uk The primary source of these corrosive sulfur compounds can be the mineral oil itself, which may contain residuals from the refining process, or they can form under the transformer's operating conditions of elevated temperatures and electrical stress. powersystems.technologyresearchgate.net Dibenzyl disulfide (DBDS) has been identified as a key corrosive sulfur compound responsible for the formation of copper sulfide deposits. researchgate.netsoton.ac.uk

Research into mitigating this issue has largely focused on the use of metal passivators, which are additives designed to form a protective layer on copper surfaces. youtube.commdpi.com This passivation layer acts as a barrier, preventing the chemical reaction between corrosive sulfur compounds and the copper conductors. researchgate.netsoton.ac.uk

Mechanism of Action and Efficacy of Passivators:

Triazole-based compounds, such as 1,2,3-benzotriazole (BTA) and its derivatives (e.g., Irgamet 39), are the most commonly used and studied passivators. researchgate.netsoton.ac.ukresearchgate.net These molecules react with the copper surface to form a complex, non-permeable film. researchgate.netsoton.ac.uk This film effectively suppresses the formation of copper sulfide, even in the presence of highly corrosive compounds like DBDS. researchgate.netresearchgate.net

The table below summarizes findings from studies on different mitigation techniques for copper sulfide deposition.

| Mitigation Technique | Compound/Method | Mechanism | Observed Efficacy | References |

| Metal Passivation | 1,2,3-Benzotriazole (BTA) & Derivatives (e.g., Irgamet 39) | Forms a protective complex layer on the copper surface, preventing reaction with corrosive sulfur. | Effective in suppressing copper sulfide formation and reducing dissolved copper concentration. | researchgate.net, soton.ac.uk, researchgate.net |

| Oil Depolarization | Combination of solid reagents, chemicals, and sorbents. | Removes DBDS and other corrosive sulfur compounds from the oil. | Can reduce DBDS content to as low as 5 mg/kg (5 ppm). | soton.ac.uk |

| Oil Replacement | Retro-filling with new, non-corrosive oil. | Dilutes and removes the source of corrosive sulfur. | Incomplete solution, as 5-12% of contaminated oil can remain. | soton.ac.uk |

| Surface Coating | In-situ formed graphene on copper conductors. | Provides a physical barrier against sulfur corrosion. | Enhanced protection compared to uncoated copper, with only an 11% conductivity decrease after 10 min at 150°C in a sulfurous atmosphere. | nih.gov |

Research indicates that factors like temperature and the presence of oxygen play a crucial role in the rate of copper sulfide formation. unito.itdiva-portal.org The presence of oxygen can facilitate the dissolution of copper in the oil, leading to increased deposition on insulating paper. researchgate.netunito.it Therefore, a comprehensive approach to material protection in such systems involves both inhibiting oil oxidation, where compounds like Sulfide, bis(4-t-butyl-m-cresyl)- play a role, and passivating metal surfaces to prevent direct corrosion. powersystems.technologymdpi.com

Environmental Chemistry and Degradation Studies

Environmental Fate and Transformation of Bis(4-t-butyl-m-cresyl)sulfide and Related Structures

The environmental persistence of a compound like Sulfide (B99878), bis(4-t-butyl-m-cresyl)- is determined by its susceptibility to various degradation processes. While direct data on this specific molecule is scarce, its structural components—a sulfide linkage and substituted phenolic rings—provide a basis for understanding its likely environmental behavior by examining related structures.

Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of organic sulfur compounds in the environment. The presence of sunlight can initiate chemical reactions that alter the structure of these pollutants. nih.gov

Research into the photodegradation of various organic sulfur compounds reveals several common mechanisms. These transformations are often mediated by electron transfer, energy transfer, or hydrogen atom transfer. researchgate.net The primary reactions include:

S-oxidation: The sulfur atom is oxidized, which can lead to the formation of sulfoxides and sulfones. For instance, diphenyl sulfide can be selectively and efficiently oxidized to diphenylsulfoxide using reusable sensitizers and solar light. researchgate.net

C–S Bond Cleavage: The bond between carbon and sulfur atoms can be broken. This is observed in compounds like substituted dibenzyl sulfides, which undergo C-S cleavage during photocatalyzed oxidation. researchgate.net

Reactions with Photogenerated Radicals: In the presence of photocatalysts like titanium dioxide (TiO₂), highly reactive species such as hydroxyl radicals (•OH) are generated. These radicals can attack the organic sulfur compound, leading to its degradation. researchgate.net The similarity in intermediates when using different photocatalysts (e.g., PW₁₂O₄₀³⁻ and TiO₂) suggests that the degradation mechanism often proceeds via a common reactive species like the hydroxyl radical. researchgate.net

Studies on dissolved organic matter (DOM) containing sulfur have shown that reduced dissolved organic sulfur (DOS_Red) can be rapidly and quantitatively oxidized to inorganic sulfate (B86663) (SO₄²⁻) in the presence of sunlight, a process that significantly outpaces the mineralization of the carbon structure of the DOM. acs.org After 192 hours of irradiance in one study, 78% of the reduced dissolved organic sulfur was photo-oxidized to sulfate. acs.org The photochemical loss of low-molecular-weight, sulfur-containing compounds is considered a likely environmental fate, potentially leading to the release of sulfate. nih.gov The effectiveness of photodegradation can depend on the specific photocatalyst used; for example, in one study, the degradation rate for certain sulfur compounds followed the trend of TiO₂ (rutile) > ZnO > TiO₂ (anatase). researchgate.net

The phenolic moieties of Sulfide, bis(4-t-butyl-m-cresyl)- are structurally related to cresols. Studies on the catalytic oxidation of m-cresol (B1676322) provide insight into the potential degradation pathways for the aromatic portions of the target molecule. Catalytic wet air oxidation (CWAO) and catalytic wet peroxide oxidation (CWPO) are effective methods for degrading phenolic compounds in wastewater. nih.govrsc.org

In CWAO studies, various catalysts derived from sewage sludge have been tested. A catalyst treated with nitric acid (HNO₃-SW) demonstrated high efficiency, achieving 99.0% conversion of m-cresol at 160 °C and 0.66 MPa of oxygen pressure. rsc.org The presence of carboxyl groups on the catalyst's surface was found to be crucial for its catalytic activity. rsc.org Intermediate products identified through these studies included other phenolic compounds and short-chain carboxylic acids, indicating that the oxidation pathway involves the breakdown of the aromatic ring. rsc.org

Catalytic Wet Peroxide Oxidation (CWPO) is another advanced oxidation process studied for m-cresol degradation. Using a sludge-derived carbon catalyst, optimized conditions (T=60°C, pH=3.0) resulted in 96% conversion of m-cresol within 16 minutes. nih.gov Analysis of degradation products suggested four possible degradation pathways, which were supported by theoretical calculations. nih.gov Another study on CWPO enhanced by swirl flow, using an iron/activated carbon catalyst, achieved an 81.5% degradation rate of m-cresol in 20 minutes. nih.gov

The table below summarizes findings from various catalytic oxidation studies on m-cresol.

| Oxidation Method | Catalyst | Key Conditions | m-cresol Conversion | TOC Removal | Source |

| CWAO | HNO₃-treated sewage sludge carbon | 160 °C, 0.66 MPa O₂ | 99.0% | 67.9% | rsc.org |

| CWPO | Sludge-derived carbon | 60 °C, pH 3.0, 0.80 g/L catalyst | 96% (in 16 min) | 47% (in 120 min) | nih.gov |

| SF-CWPO | 3% Iron/Activated Carbon | pH 6, 20 min reaction time | 81.5% | 82% | nih.gov |

| HDO | Pd/ZrO₂-N | 300 °C, H₂/m-cresol ratio = 60 | ~95% | Not Reported | researchgate.net |

CWAO: Catalytic Wet Air Oxidation; CWPO: Catalytic Wet Peroxide Oxidation; SF-CWPO: Swirl Flow-CWPO; HDO: Hydrodeoxygenation; TOC: Total Organic Carbon.

Advanced Oxidation Processes for Organosulfur Pollutant Remediation

Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies designed to mineralize recalcitrant organic pollutants into simpler, less harmful substances like CO₂, water, and inorganic ions. researchgate.netyoutube.comnih.gov AOPs are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). researchgate.netyoutube.com These processes are considered promising for treating wastewater containing persistent organic compounds that are resistant to conventional biological treatments. mdpi.com

For organosulfur pollutants, AOPs offer an effective treatment route. researchgate.net Solar-driven AOPs, for example, have been shown to eliminate over 65% of volatile organic sulfur compounds (VOSCs) and can oxidize them to very low levels (≤ 0.2 μg/L) in under 60 minutes when combined with ozone. researchgate.net The combination of AOPs with biological treatments can achieve removal efficiencies as high as 95.7% for methanethiol (B179389) and 94.7% for dimethyl sulfide. researchgate.net

Catalytic Wet Peroxide Oxidation (CWPO) is a specific type of AOP that utilizes hydrogen peroxide (H₂O₂) as an oxidant in the presence of a solid catalyst. mdpi.com This method is particularly effective for the degradation of aromatic compounds and is seen as a promising technology due to its operational efficiency at relatively mild conditions (ambient temperature and pressure) and lower costs compared to other AOPs. nih.govmdpi.com

The process functions as a heterogeneous Fenton-like reaction, where a catalyst, often iron-based, activates H₂O₂ to generate powerful oxidizing radicals. nih.govmdpi.com The efficiency of CWPO is influenced by factors such as the type of catalyst, pH, temperature, and H₂O₂ concentration. mdpi.com

Recent research has focused on developing more efficient catalysts. Copper-doped magnetite (Fe₂.₈₈Cu₀.₁₂O₄) nanoparticles have been shown to be a highly efficient and stable catalyst for the CWPO of various aromatic compounds at neutral pH and 25°C. scilit.comdntb.gov.ua The copper doping enhances the adsorption of aromatic compounds and synergistically activates H₂O₂ with the iron sites, leading to higher catalytic activity. scilit.comdntb.gov.ua Similarly, anisotropic ilmenite/carbon (FeTiO₃/C) nanocomposites have demonstrated efficient CWPO removal of six different aromatic pollutants, achieving complete decolorization of dyes in 1 hour and over 90% degradation of antibiotics in 3 hours. researchgate.net

The table below presents results from CWPO studies on various aromatic pollutants.

| Pollutant | Catalyst | Key Conditions | Degradation/Removal | Source |

| m-cresol | 3% Iron/Activated Carbon | pH 6, 20 min | 81.5% degradation | nih.gov |

| m-cresol | Sludge-derived carbon | 60 °C, pH 3.0 | 96% degradation (16 min) | nih.gov |

| Various Dyes & Antibiotics | Anisotropic FeTiO₃/C | 25 °C, pH 3.0 | >90% degradation (3 hrs) | researchgate.net |

| Orange G | Cu-doped Fe₃O₄ MNPs | 25 °C, pH ~7 | ~4-fold higher H₂O₂ decomposition rate vs. undoped Fe₃O₄ | scilit.comdntb.gov.ua |

MNPs: Magnetic Nanoparticles

Research on Volatile Sulfur Compounds and Environmental Odor Profiles

The degradation of large organosulfur molecules like Sulfide, bis(4-t-butyl-m-cresyl)- can potentially release smaller, more volatile sulfur compounds (VSCs). researchgate.net Many VSCs are known for their potent and unpleasant odors, even at very low concentrations, and are significant contributors to environmental odor nuisance from industrial and waste management operations. quora.comresearchgate.net

Common malodorous VSCs include hydrogen sulfide (H₂S), which has a characteristic rotten egg smell, as well as organic sulfur compounds like methanethiol (methyl mercaptan), dimethyl sulfide (DMS), and dimethyl disulfide (DMDS). researchgate.netwisdomlib.org These compounds are often produced during the anaerobic degradation of organic matter containing sulfur-bearing amino acids. researchgate.netquora.com

Studies in urban areas have identified VSCs such as methane (B114726) thiol, ethane (B1197151) thiol, dimethylsulfide, and diphenylsulfide in the air at sites with recognized odor problems, often linked to polluted waterways or wastewater treatment facilities. nih.gov Research on biosolids from wastewater treatment has confirmed that VSCs, particularly methanethiol, DMS, and DMDS, are the primary source of odors. researchgate.net The composition and concentration of VSCs can vary significantly depending on the source and environmental conditions, making odor prediction and management challenging. researchgate.net The human nose is exceptionally sensitive to these compounds, a trait that likely evolved as a warning system against decaying food or oxygen-depleted environments. quora.com

Future Research Directions and Challenges

Development of Sustainable Synthetic Methodologies

The conventional synthesis of thiobisphenols often involves the reaction of an alkylphenol derivative with a sulfur-containing reagent, which may use hazardous solvents and produce significant waste streams. A major future challenge is the development of greener, more sustainable synthetic routes.

Key Research Objectives:

Green Solvents and Catalysts: Research should focus on replacing traditional organic solvents with more benign alternatives, such as supercritical fluids or bio-based solvents. The development of highly efficient and recyclable catalysts, including phase-transfer catalysts or metal-organic frameworks (MOFs), could significantly improve the atom economy and reduce the environmental footprint of the synthesis. A patent for a similar compound describes using solvents like benzene (B151609) and catalysts such as anhydrous aluminum chloride, highlighting the need for greener alternatives. google.com

Bio-based Precursors: A significant long-term goal is to move away from petroleum-derived precursors. Research into synthesizing the necessary alkylphenol building blocks from renewable resources, such as lignin (B12514952) or other plant-derived phenolic compounds, is a critical avenue. rsc.org A patented process already explores the use of cardanol, derived from cashew nutshell liquid, to produce related thiobisphenols, demonstrating the feasibility of this approach. google.com

Enzymatic and Flow Chemistry: Exploration of biocatalytic methods, using enzymes like peroxidases, could offer highly selective and environmentally friendly synthesis pathways under mild conditions. Furthermore, transitioning from batch processing to continuous flow chemistry could enhance safety, improve yield, and allow for easier process control and automation.

Deeper Elucidation of Reactive Intermediates and Reaction Kinetics

The antioxidant activity of this sulfide (B99878) compound stems from its ability to neutralize free radicals, primarily through hydrogen atom donation from its phenolic hydroxyl groups. However, a detailed understanding of the reaction kinetics and the transient species involved is crucial for optimizing its performance and predicting its behavior in various environments.

Challenges and Research Directions:

Identifying Reactive Intermediates: The primary antioxidant mechanism likely involves the formation of a phenoxyl radical. However, the sulfur bridge can also participate in reactions, potentially leading to secondary antioxidant activity or degradation pathways. Advanced spectroscopic techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, are needed to directly detect and characterize these short-lived radical intermediates.

Kinetic Studies in Relevant Media: Most antioxidant activity is measured in simple solutions. Future kinetic studies must be conducted in more complex, industrially relevant media, such as within a polymer matrix or a lubricant base oil. scielo.brresearchgate.net The polarity and viscosity of the medium can dramatically affect reaction rates and mechanisms. nih.gov Research has shown that for some hydrophobic antioxidants, intermicellar diffusion rates can become the rate-limiting step, a factor that needs to be explored for this compound. acs.org

Thermodynamic vs. Kinetic Control: It's important to distinguish between the thermodynamic capacity (how many radicals can be quenched) and the kinetic activity (how fast they are quenched). researchgate.net Future research should aim to quantify both aspects, as a slow but high-capacity antioxidant may be unsuitable for applications requiring rapid quenching of radicals.

Advanced Characterization of Interfacial Phenomena in Complex Matrices

In its primary applications, such as in fiber-reinforced polymers or lubricant formulations, the sulfide antioxidant functions within a complex, multiphase system. Its effectiveness is critically dependent on its behavior at interfaces—for example, the interface between the polymer matrix and a reinforcing fiber or between a metal surface and a lubricant. mdpi.com

Future Research Focus:

Surface Concentration and Orientation: The concentration of the antioxidant at the surface or interface may be significantly different from its bulk concentration. researchgate.net Understanding this partitioning is key. Advanced surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can probe the surface composition of materials.

Interfacial Behavior Modeling: Studies on similar phenolic additives show they can form films at interfaces, but these may lack significant organizational order. researchgate.netnih.gov Future work should investigate how Sulfide, bis(4-t-butyl-m-cresyl)- organizes at polymer-air or polymer-filler interfaces. Techniques like neutron reflectometry and atomic force microscopy (AFM) can provide nanoscale information about the structure and properties of these interfacial layers.

Impact on Matrix Properties: The migration and accumulation of antioxidants at interfaces can affect the physical properties of the host material, such as adhesion and wettability. mdpi.com Research is needed to understand how the presence of the sulfide at interfaces influences the mechanical and thermal stability of the composite material.

Exploration of Novel Applications in Emerging Technologies

While its role as a polymer and lubricant stabilizer is well-established, the unique combination of a phenolic antioxidant and a sulfur linkage suggests potential for use in new, high-value applications.

Potential Areas for Exploration:

Biomedical Materials: The antioxidant properties could be beneficial in biomedical polymers where preventing oxidative degradation is crucial for biocompatibility and device longevity. Research could explore its use in stabilizing materials for implants or drug delivery systems, provided its biocompatibility is thoroughly established. rsc.org

Advanced Coatings and Electronics: In the field of flexible electronics, preventing the oxidative degradation of polymer substrates and conductive inks is a major challenge. This sulfide could be investigated as a stabilizing additive for these materials. Similarly, it could be incorporated into advanced protective coatings to prevent UV or thermally induced degradation.

Synergistic Systems: The sulfide group can act as a secondary antioxidant by decomposing hydroperoxides. nih.gov Future research could focus on developing synergistic antioxidant packages where Sulfide, bis(4-t-butyl-m-cresyl)- is combined with other stabilizers (e.g., phosphites or other radical scavengers) to create highly effective, multi-functional systems for demanding applications.

Modeling and Computational Studies for Predictive Research

Computational chemistry offers a powerful toolkit for accelerating research and development by predicting molecular properties and reaction mechanisms, thereby guiding experimental work.

Key Computational Approaches:

Predicting Antioxidant Activity: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. This value is a key indicator of the molecule's ability to donate a hydrogen atom and thus correlates strongly with its primary antioxidant activity.

Simulating Behavior in Polymers: Molecular Dynamics (MD) simulations can model the diffusion, solubility, and orientation of the antioxidant within a polymer matrix. This can predict its migration behavior (blooming) and its tendency to accumulate at interfaces, providing insights that are difficult to obtain experimentally.

Reaction Pathway Mapping: Computational modeling can be used to map the potential energy surfaces of various reaction pathways, including radical scavenging, autoxidation, and thermal degradation. This can help elucidate complex reaction networks and identify key intermediates and final products, aiding in the analysis of data from kinetic studies. acs.org Public databases already contain computationally predicted data, such as collision cross-sections, which can aid in the analytical identification of the compound and its metabolites. uni.lu

Q & A

Q. Q1. What are the optimal synthetic routes for Sulfide, bis(4-t-butyl-m-cresyl)-, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis optimization requires systematic factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst ratios) to isolate intermediates and final products. Techniques like HPLC or GC-MS should quantify purity, while NMR (¹H/¹³C) and FTIR confirm structural integrity. Comparative analysis of reaction pathways (e.g., thiol-ether coupling vs. oxidative sulfonation) can identify trade-offs between yield and scalability .

Q. Q2. How can spectroscopic techniques (e.g., NMR, FTIR) be employed to distinguish Sulfide, bis(4-t-butyl-m-cresyl)- from structurally analogous organosulfur compounds?

Methodological Answer: Focus on characteristic signals:

- NMR : Compare chemical shifts for tert-butyl groups (δ ~1.3 ppm in ¹H) and aromatic protons (meta-substitution patterns in cresyl groups).

- FTIR : Identify S-S or S-O stretches (absent in sulfide) and C-S vibrations (~600–700 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to differentiate molecular ion clusters from analogs with similar molecular weights. Cross-validate with computational simulations (DFT) for vibrational/electronic spectra .

Q. Q3. What are the stability profiles of Sulfide, bis(4-t-butyl-m-cresyl)- under varying thermal and oxidative conditions?

Methodological Answer: Design accelerated aging experiments:

- Thermal Stability : TGA/DSC under inert vs. oxidative atmospheres to determine decomposition thresholds.

- Oxidative Resistance : Expose samples to H₂O₂ or UV/O₃ and monitor degradation via GC-MS or Raman spectroscopy.

- Kinetic Analysis : Apply Arrhenius models to extrapolate shelf-life under standard storage conditions. Compare with structurally similar sulfides to identify stabilizing effects of tert-butyl groups .

Advanced Research Questions

Q. Q4. How do steric and electronic effects of the tert-butyl and cresyl substituents influence the compound’s reactivity in catalytic systems?

Methodological Answer: Employ DFT calculations to map electron density distributions and steric maps (e.g., using %VBur values). Validate experimentally via kinetic studies:

Q. Q5. What mechanistic insights explain contradictory data on Sulfide, bis(4-t-butyl-m-cresyl)-’s role as an antioxidant vs. pro-oxidant in polymer matrices?

Methodological Answer: Address contradictions through controlled radical scavenging assays (e.g., DPPH, ABTS) and electron paramagnetic resonance (EPR) to track radical intermediates. Contextualize results by:

Q. Q6. How can computational models (e.g., MD, QSAR) predict the environmental fate or toxicity of Sulfide, bis(4-t-butyl-m-cresyl)-?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or soil organic matter to predict bioaccumulation.

- QSAR : Train models using descriptors like logP, polar surface area, and HOMO-LUMO gaps. Validate against experimental ecotoxicity data (e.g., Daphnia magna LC₅₀).

- Degradation Pathways : Use Gaussian or ORCA for transition-state modeling of hydrolysis/photooxidation products .

Q. Q7. What advanced separation techniques resolve co-elution challenges in quantifying Sulfide, bis(4-t-butyl-m-cresyl)- in complex matrices (e.g., biological fluids)?

Methodological Answer: Optimize chromatographic conditions:

- HPLC : Use pentafluorophenyl (PFP) columns for enhanced π-π interactions with aromatic sulfides.

- 2D-LC : Couple size exclusion with reversed-phase chromatography to separate isomers.

- MS/MS Fragmentation : Develop MRM transitions specific to the compound’s fragmentation pattern, minimizing matrix interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.